6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a 3-aminopyrazole (bearing the amino group) with a difluorophenyl-substituted aldehyde or ketone, followed by cyclization to form the pyran ring.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve using suitable solvents, catalysts, and reagents.
Industrial Production: While industrial-scale production details are proprietary, academic research provides insights into laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with strong bases or nucleophiles to modify the pyrazole or pyran rings.
Major Products: Depending on the reaction conditions, products such as regioisomers or stereoisomers may form.
Scientific Research Applications
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes. For instance, it could inhibit kinases (such as p38MAPK) or modulate other cellular pathways.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the difluorophenyl substitution and the pyrano[2,3-c]pyrazole fusion.
Similar Compounds: Other aminopyrazoles, such as 6-amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, share structural similarities.
Properties
Molecular Formula |
C20H14F2N4O |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14F2N4O/c1-11-17-18(14-8-7-12(21)9-16(14)22)15(10-23)19(24)27-20(17)26(25-11)13-5-3-2-4-6-13/h2-9,18H,24H2,1H3 |
InChI Key |
BGVODGCKCYHIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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